
3-Phenyl-1H-pyrazole
Overview
Description
3-Phenyl-1H-pyrazole (C₉H₈N₂, CAS No. 2458-26-6) is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 3-position. It serves as a critical intermediate in synthesizing biologically active molecules, including antimicrobial, anticancer, and analgesic agents . Synthesized via Knoevenagel condensation of acetophenone with hydrazine followed by cyclization, it has a molecular weight of 144.17 g/mol and exhibits planar geometry . Its versatility stems from the reactive NH group and aromatic substituents, enabling diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with acetophenone under acidic conditions, followed by cyclization . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phenylhydrazine and ethyl acetoacetate as starting materials. The reaction proceeds through cyclization, chloride acetylation, substitution, and deacetalization steps .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Pharmacological Activities
The compound 3-phenyl-1H-pyrazole has been extensively studied for its wide range of biological activities, including:
- Anti-inflammatory : Various derivatives have shown promising anti-inflammatory effects. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model, demonstrating significant efficacy compared to standard treatments like ibuprofen .
- Antimicrobial : Research indicates that this compound derivatives exhibit notable antimicrobial properties. A study synthesized 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles, which displayed significant antifungal activity against Candida albicans . Additionally, compounds derived from 5-hydroxy-3-phenyl-1H-pyrazole showed effective antifungal activity against both Candida albicans and Candida tropicalis .
- Anticancer : The potential of this compound as an anticancer agent has been explored through various derivatives. Some compounds demonstrated selective inhibition of cancer cell lines, suggesting their role in targeted cancer therapies .
Synthetic Derivatives and Their Applications
The synthesis of this compound derivatives has led to the discovery of compounds with enhanced biological activities. Key synthetic routes include:
- Knoevenagel Condensation : This method involves the reaction of acetophenone with hydrazine to yield this compound, which serves as a precursor for various biologically active compounds .
- Modification for Enhanced Activity : Researchers have synthesized novel derivatives by modifying the pyrazole ring or substituents on the phenyl group. For instance, modifications have resulted in compounds that act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Case Study 1: Anti-inflammatory Agents
A study focused on synthesizing a new series of pyrazole derivatives demonstrated their efficacy in reducing inflammation in vivo. Compounds were tested against a standard anti-inflammatory drug, showing comparable or superior activity in reducing edema in animal models .
Case Study 2: Antifungal Activity
In another experimental study, the antifungal properties of synthesized pyrazole derivatives were evaluated using the Spread Plate method. Results indicated that increasing concentrations of certain derivatives effectively eliminated fungal colonies, establishing their potential as antifungal agents .
Case Study 3: Neuroprotective Effects
A series of 3-substituted phenyl pyrazoles were assessed for their neuroprotective effects by inhibiting AChE and MAO isoforms. The results suggested that specific substitutions on the pyrazole ring enhanced inhibitory activity, making these compounds potential candidates for neurodegenerative disease treatments .
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
3,5-Diphenyl-1H-pyrazole
- Structure : Features phenyl groups at both 3- and 5-positions.
- Properties: Single-crystal X-ray diffraction confirms a planar pyrazole ring.
- Applications : Used in cytogenetic studies and medicinal chemistry, though its cytotoxicity profile differs from 3-Phenyl-1H-pyrazole due to increased steric bulk .
5-(4-Bromophenyl)-3-phenyl-1H-pyrazole (2e)
- Structure : Substituted with a bromine atom at the para position of the 5-phenyl group.
- Properties : Higher melting point (232–233°C vs. ~142°C for unsubstituted derivatives) due to enhanced intermolecular halogen bonding .
- Applications : Bromine’s electron-withdrawing nature may increase reactivity in cross-coupling reactions or enhance antimicrobial activity .
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2a)
- Structure : Contains a 4-chlorophenyl group at the 3-position and an aldehyde at the 4-position.
- Properties : IR spectra show a strong C=O stretch at 1664 cm⁻¹, absent in the parent compound. The aldehyde group enables further functionalization, such as Schiff base formation .
- Applications : Tested for analgesic activity, showing potency comparable to aspirin in acetic acid-induced writhing tests .
4-(Cyclohexylsulfanyl)-1-[(E)-styryl]-3-phenyl-1H-pyrazole
- Structure : Incorporates cyclohexylsulfanyl groups and a styrenyl moiety.
- Properties : Crystal structure analysis reveals chair conformations of cyclohexane rings and weak hydrogen bonding. The bulky substituents reduce solubility in polar solvents but enhance lipid membrane permeability .
- Applications : Exhibits antiarrhythmic, sedative, and antiviral properties, likely due to sulfanyl groups modulating electron density .
Fluorinated Derivatives (e.g., 3-(4-Fluorophenyl)-5-fluoro-1H-pyrazole)
- Structure : Multiple fluorine substitutions at aryl and alkenyl positions.
- Properties : Fluorine’s electronegativity improves metabolic stability and bioavailability. Trifluoropropenyl groups introduce conformational rigidity .
- Applications: Potential use in PET radiotracers (e.g., fluorine-18 labeling) for imaging applications .
Antimicrobial Activity
- This compound derivatives with electron-withdrawing groups (e.g., 5-(4-nitrophenyl)) show enhanced antimicrobial potency. For example, Chowdary et al. (2019) reported MIC values of <10 µg/mL against Staphylococcus aureus .
- Unsubstituted this compound exhibits moderate activity, highlighting the importance of functional group optimization .
Analgesic and Anti-inflammatory Activity
- Amide derivatives (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides) show analgesic activity surpassing aspirin in rodent models .
- Parent compound: Limited direct activity, emphasizing the role of side-chain modifications .
Structural and Physicochemical Properties
Biological Activity
3-Phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by various studies and case reports.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound derivatives. For instance, a study synthesized a series of 1-benzoyl-3-phenyl-1H-pyrazole derivatives and evaluated their antioxidant activity using various methods such as DPPH, nitric oxide scavenging, and hydroxyl radical scavenging assays. Compounds 4c and 4e demonstrated significant antioxidant activity, comparable to standard antioxidants .
Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Hydroxyl Radical Scavenging (%) |
---|---|---|---|
4c | 85 | 78 | 90 |
4e | 82 | 75 | 88 |
Standard | 90 | 80 | 92 |
Anti-inflammatory Activity
This compound derivatives have also shown promising anti-inflammatory effects. A review noted that several derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds from a synthesized series showed IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug .
Another study reported that specific derivatives displayed high efficacy in reducing edema in carrageenan-induced rat paw models, with some compounds achieving over 75% inhibition .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied. A research article indicated that certain derivatives exhibited potent activity against various bacterial strains, including E. coli and Bacillus subtilis. The synthesized compounds were tested against the Mycobacterium tuberculosis strain H37Rv, showing promising results with significant inhibition rates compared to standard treatments .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 20 |
Compound B | Bacillus subtilis | 22 |
Standard | Ampicillin | 25 |
Neuroprotective Activity
This compound has been investigated for its neuroprotective effects, particularly as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO). A study demonstrated that several derivatives exhibited potent AChE inhibitory activity in the nanomolar range, suggesting potential applications in treating Alzheimer's disease. Notably, compounds such as N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine showed promising pIC50 values comparable to donepezil, a well-known AChE inhibitor .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-phenyl-1H-pyrazole, and how can purity be ensured?
The synthesis of this compound typically involves condensation reactions between hydrazines and diketones or β-keto esters under acidic or basic conditions. For example, one method uses phenylhydrazine and acetylacetone in ethanol with catalytic HCl, yielding this compound in ~35% yield after recrystallization . Purity is confirmed via spectroscopic techniques: -NMR (CDCl) shows characteristic peaks at δ 7.87 (s, 1H, pyrazole-H) and 7.53–7.24 ppm (aromatic protons), while mass spectrometry (MS) confirms the molecular ion peak at m/z 144.1 .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. - and -NMR can distinguish between tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing proton environments and coupling patterns . X-ray crystallography provides definitive solid-state structural data, such as bond lengths (e.g., N–N bond ~1.34 Å) and angles, resolving ambiguities in tautomerism .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and biological activity?
Tautomerism between 1H- and 2H-forms affects electronic distribution and hydrogen-bonding capabilities. In the solid state, this compound predominantly adopts the 1H-tautomer, forming hexameric clusters via N–H···N hydrogen bonds, which stabilize the structure and influence solubility . This tautomeric preference can modulate interactions with biological targets (e.g., enzyme active sites), impacting inhibitory potency in medicinal chemistry applications .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
Yield optimization relies on solvent selection, temperature control, and catalyst use. For example, microwave-assisted synthesis in polar aprotic solvents (e.g., DMF) at 100–120°C reduces reaction time from hours to minutes while improving yields by 15–20% . Catalytic systems like Cu(I) or Ru-based complexes enhance regioselectivity in cycloaddition reactions, minimizing byproducts . Reaction progress should be monitored via TLC or HPLC to identify optimal termination points .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in biological data (e.g., varying IC values for similar compounds) often arise from differences in assay conditions (e.g., pH, temperature) or substituent effects. For example, electron-withdrawing groups (e.g., –NO) at the phenyl ring enhance antimicrobial activity by increasing electrophilicity, whereas bulky substituents may sterically hinder target binding . Meta-analyses comparing standardized assay protocols and structural parameters (e.g., logP, H-bond donors) are recommended to reconcile conflicting results .
Q. Methodological Considerations
Q. What computational tools are useful for predicting the physicochemical properties of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) and tautomeric stability . Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, guiding rational design of analogs with improved selectivity .
Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions by solvating leaving groups (e.g., Cl), accelerating substitution at the pyrazole C4 position. Conversely, protic solvents (e.g., ethanol) favor tautomer stabilization via hydrogen bonding, potentially reducing reactivity . Solvent choice should align with the desired reaction pathway (e.g., DMF for alkylation vs. water for hydrolysis) .
Properties
IUPAC Name |
5-phenyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDUIFSDODUDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179320 | |
Record name | Pyrazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2458-26-6 | |
Record name | 3-Phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2458-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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